5-(Piperazine-1-carbonyl)pyrimidine
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Overview
Description
5-(Piperazine-1-carbonyl)pyrimidine is a heterocyclic compound that features both a piperazine ring and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperazine-1-carbonyl)pyrimidine typically involves the reaction of piperazine with pyrimidine derivatives under specific conditions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production methods for this compound often utilize scalable synthetic routes that ensure high yields and purity. These methods may include parallel solid-phase synthesis and photocatalytic synthesis, which are advantageous for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-(Piperazine-1-carbonyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms, often using reagents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in various substituted pyrimidine derivatives .
Scientific Research Applications
5-(Piperazine-1-carbonyl)pyrimidine has a wide range of scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: This compound is used in the study of enzyme inhibition and receptor binding.
Industry: It is utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(Piperazine-1-carbonyl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission . This inhibition is achieved through competitive and non-competitive binding to the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Used as an acetylcholinesterase inhibitor.
N-(6-(4-(Pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Evaluated for anti-tubercular activity.
Uniqueness
5-(Piperazine-1-carbonyl)pyrimidine is unique due to its dual ring structure, which imparts distinct physicochemical properties and biological activities. Its ability to undergo diverse chemical reactions and its wide range of applications in various fields make it a valuable compound in scientific research and industrial applications .
Biological Activity
5-(Piperazine-1-carbonyl)pyrimidine is a compound of interest in medicinal chemistry due to its unique dual ring structure, which contributes to its distinct physicochemical properties and biological activities. This article will explore the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrimidine ring substituted with a piperazine-1-carbonyl group. This structural configuration is significant as it influences the compound's interaction with biological targets, particularly in the context of drug design.
Table 1: Structural Characteristics
Property | Description |
---|---|
Molecular Formula | C₉H₁₁N₃O |
Molecular Weight | 179.21 g/mol |
Solubility | Soluble in DMSO and ethanol |
Melting Point | Not extensively documented |
Antiviral Properties
Research has indicated that derivatives of piperazine, including those related to this compound, exhibit antiviral activities. A study highlighted that certain piperazine derivatives demonstrated significant inhibition against HIV-1, with IC(50) values as low as 0.44 µM, indicating potent antiviral efficacy . The mechanism of action often involves the antagonism of CCR5 receptors, which are crucial for HIV entry into host cells.
Neuropharmacological Effects
The compound's potential as a neuropharmacological agent has also been explored. It has been suggested that piperazine derivatives can interact with serotonin receptors, particularly the 5-HT6 subtype, which is implicated in cognitive functions such as memory and learning . Antagonists of the 5-HT6 receptor have shown promise in enhancing cognitive performance in various animal models.
Case Studies
- HIV Inhibition : A study synthesized a series of piperazine derivatives and assessed their anti-HIV activity. Among these, compounds exhibiting low micromolar IC(50) values were identified as promising candidates for further development .
- Cognitive Enhancement : In vivo studies demonstrated that certain piperazine derivatives could reverse cognitive deficits induced by NMDA receptor antagonists in rodent models. This suggests potential therapeutic applications in treating cognitive impairments associated with various neurological disorders .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound and its derivatives is crucial for optimizing their biological activity. Key factors influencing activity include:
- Substituent Positioning : Variations in the placement of functional groups on the pyrimidine or piperazine rings can significantly affect binding affinity and selectivity for biological targets.
- Lipophilicity : The balance between hydrophilicity and lipophilicity determines the bioavailability and permeability of these compounds across cellular membranes.
Table 2: Summary of Biological Activities
Properties
Molecular Formula |
C9H12N4O |
---|---|
Molecular Weight |
192.22 g/mol |
IUPAC Name |
piperazin-1-yl(pyrimidin-5-yl)methanone |
InChI |
InChI=1S/C9H12N4O/c14-9(8-5-11-7-12-6-8)13-3-1-10-2-4-13/h5-7,10H,1-4H2 |
InChI Key |
BKABXKPLWMPHDW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CN=CN=C2 |
Origin of Product |
United States |
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